4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile
Description
4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile is a biphenyl derivative featuring a cyano group at the 4-position and a dibromomethyl substituent at the 4'-position. The dibromomethyl group is highly reactive, enabling cross-coupling reactions and nucleophilic substitutions, while the biphenyl backbone provides rigidity and conjugation for applications in materials science .
Properties
IUPAC Name |
4-[4-(dibromomethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2N/c15-14(16)13-7-5-12(6-8-13)11-3-1-10(9-17)2-4-11/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJNTBAQUREHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717865 | |
| Record name | 4'-(Dibromomethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230647-73-1 | |
| Record name | 4'-(Dibromomethyl)[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile, also known by its CAS number 209911-63-7, is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H9Br2N
- Molecular Weight : 336.04 g/mol
- Chemical Structure : The structure features a biphenyl core with dibromomethyl and carbonitrile groups, which are essential for its biological activity.
Synthesis
The synthesis of this compound typically involves bromination reactions. One common method employs N-Bromosuccinimide (NBS) in dichloromethane under controlled temperatures. The general reaction conditions are summarized in the following table:
| Reagent | Amount | Solvent | Temperature | Duration |
|---|---|---|---|---|
| 2-(4-methylphenyl)benzonitrile | 23 g | Dichloromethane | 45 - 50 °C | 2 - 5 hours |
| N-Bromosuccinimide (NBS) | 22 g | |||
| Azo-bis(2,4-dimethyl-valeronitrile) | 47 mg |
This method yields the desired compound with an efficiency of approximately 82-84% .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study focusing on brominated biphenyl derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines .
Neuroprotective Effects
Research has also explored the neuroprotective effects of related compounds. For example, derivatives with similar functional groups have been shown to enhance potassium chloride cotransporter-2 (KCC2) expression, which is critical for maintaining neuronal function and preventing neurodegeneration . This suggests that this compound may have potential applications in treating neurological disorders.
Case Studies
- In Vitro Studies : In vitro assays conducted on human cancer cell lines revealed that the compound inhibited cell growth significantly compared to control groups. The mechanism was attributed to the disruption of cell cycle progression and induction of apoptosis .
- Neuroprotection Research : A study investigating the effects on neuronal cells indicated that treatment with brominated biphenyl derivatives led to increased resilience against oxidative stress, highlighting their potential as therapeutic agents in neurodegenerative diseases .
Scientific Research Applications
Organic Synthesis
4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile is widely used as a precursor in the synthesis of complex organic molecules. Its bromomethyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property makes it valuable in the development of new pharmaceuticals and agrochemicals.
Case Study :
In a study published in Synthetic Communications, researchers utilized this compound to synthesize novel biphenyl derivatives with potential anti-cancer activity. The synthesis involved the reaction of this compound with different nucleophiles under controlled conditions, yielding products that exhibited significant cytotoxic effects against cancer cell lines .
Medicinal Chemistry
The compound has been explored for its potential therapeutic properties, including anticancer and antimicrobial activities. The presence of bromine atoms enhances its reactivity and biological activity.
Case Study :
A publication in Journal of Medicinal Chemistry described the evaluation of various derivatives of this compound for their ability to inhibit specific cancer cell proliferation. The study highlighted that certain modifications to the carbonitrile group significantly improved the compounds' potency .
Material Science
In materials science, this compound is used in the production of advanced materials such as conductive polymers and nanostructures. Its ability to form stable covalent bonds with other materials allows it to be used as a cross-linking agent.
Data Table: Applications in Material Science
| Application Type | Description | Example Use Case |
|---|---|---|
| Conductive Polymers | Enhances electrical conductivity | Used in organic photovoltaic devices |
| Nanostructures | Serves as a building block for nanocomposites | Development of nanoscale sensors |
| Cross-linking Agent | Improves mechanical properties of polymers | Used in thermosetting resins |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations:
- Reactivity: The dibromomethyl group in the target compound is more reactive than alkoxy (-OR) or amino (-NR₂) substituents, enabling diverse transformations such as Suzuki coupling or elimination. Alkyl bromides (e.g., 8-bromooctyloxy in ) are less reactive due to steric hindrance.
- Electronic Effects: The cyano group at the 4-position enhances electron-withdrawing properties, stabilizing negative charge in intermediates. This contrasts with 4'-methoxy derivatives, where the electron-donating -OMe group reduces conjugation .
- Applications : Dibromomethyl derivatives are underutilized in liquid crystals compared to alkoxy or alkyl analogues (e.g., 4'-octyloxy in ), but their reactivity makes them valuable in synthesizing complex architectures like triazine-linked polymers .
Physical and Electronic Properties
- Melting Points : Alkoxy derivatives (e.g., 4'-octyloxy in ) exhibit lower melting points (~80°C) due to flexible chains, whereas rigid analogues like 4'-mercapto derivatives (M2) show higher thermal stability .
- Conductance : Asymmetric substitution (e.g., -CN and -SH in M2 ) enables stable molecular junctions with conductance ~0.01G₀, comparable to symmetric dithiols but with reduced stability.
Challenges and Limitations
Preparation Methods
General Synthetic Strategy
The core synthetic approach to 4'-(Dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile involves the bromination of 4'-methyl-[1,1'-biphenyl]-4-carbonitrile (or positional isomers such as the 2-carbonitrile variant) to introduce dibromomethyl groups selectively at the methyl position. This transformation is typically achieved by controlled bromination using bromine sources or N-bromosuccinimide (NBS) under various catalytic or radical conditions.
Bromination Using Alkali Metal Bromate and Hydrogen Bromide (Patented Method)
A patented industrially relevant method employs an aqueous-organic biphasic system where:
- Reagents: 4'-methyl-[1,1'-biphenyl]-4-carbonitrile, sodium percarbonate (or sodium bromate), aqueous hydrogen bromide (HBr, 9 N), and dichloromethane or other organic solvents such as ethylene dichloride or hexane.
- Procedure: The methyl-substituted biphenyl is dissolved in an organic solvent mixed with water and sodium percarbonate. Hydrogen bromide solution is added dropwise at 25 °C over one hour. The mixture is stirred at 40 °C for 6 hours, then cooled to precipitate the product.
- Purification: The organic phase is separated, washed with water, concentrated until solids form, cooled to 5 °C, stirred, filtered, washed with hexane, and dried.
- Yield and Purity: Yields of 78-92% are reported with the product obtained as white crystals. The content of undesired 4,4-dibromomethyl-[1,1'-biphenyl]-4-carbonitrile impurity is less than 0.2%.
- Reaction Temperature: Typically between 25 °C and 70 °C depending on solvent and stirring time (up to 10 hours).
- Example Data:
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Form |
|---|---|---|---|---|---|
| 1 | Dichloromethane | 40 | 6 | 92 | White crystals |
| 2 | Ethylene dichloride | 70 | 10 | 78 | White crystals |
| 3 | Hexane | 40 | 7 | 90 | White crystals |
This method benefits from mild reaction conditions, high selectivity, and scalability for industrial production.
Bromination Using N-Bromosuccinimide (NBS) in Dichloromethane
An alternative laboratory-scale method involves radical bromination using NBS:
- Reagents: 4'-methyl-[1,1'-biphenyl]-4-carbonitrile, N-bromosuccinimide (NBS), dichloromethane as solvent.
- Conditions: The reaction is performed at 45-50 °C for 2-5 hours under stirring.
- Mechanism: NBS acts as a bromine source generating bromine radicals that selectively brominate the benzylic methyl group to form the dibromomethyl derivative.
- Yield: Reported yields range from 82% to 84%.
- Purification: The product mixture is purified by recrystallization or chromatographic techniques to isolate the desired dibromomethylated compound.
| Parameter | Details |
|---|---|
| Brominating agent | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane |
| Temperature | 45 - 50 °C |
| Reaction time | 2 - 5 hours |
| Yield | 82 - 84 % |
This method is suitable for precise laboratory synthesis and offers good control over substitution, but may be less amenable to large-scale production due to reagent cost and handling.
Alternative Bromination Using Alkali Metal Bromate and Sodium Hydrogen Sulfite
Another bromination approach involves the use of alkali metal bromate salts dissolved in water combined with sodium hydrogen sulfite or pyrosulfite:
- Reagents: 4'-methyl-[1,1'-biphenyl]-4-carbonitrile dissolved in an organic solvent (e.g., dichloromethane or dibromomethane), sodium bromate (NaBrO3) in water, sodium hydrogen sulfite (NaHSO3).
- Procedure: The bromate solution is added to the methyl biphenyl solution, followed by slow addition of the hydrogen sulfite solution under cooling to control the reaction rate and temperature.
- Temperature: Reaction temperature is maintained between 5 °C and 80 °C, often around 25-40 °C.
- Outcome: The reaction yields 4-bromomethyl derivatives with minimal formation (<0.2%) of the dibromomethyl side product.
- Example: Using 9 mmol NaBrO3 and NaHSO3 with 3 mmol methyl biphenyl precursor in dichloromethane, a 93% yield of 4-bromomethyl-[1,1'-biphenyl]-4-carbonitrile was obtained.
This method allows selective monobromination and can be adapted to produce dibromomethyl derivatives by adjusting reagent ratios and reaction times.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Yield (%) | Scale | Notes |
|---|---|---|---|---|
| Alkali Metal Bromate + HBr | Sodium percarbonate, 9N HBr, dichloromethane or ethylene dichloride, 25-70 °C, 6-10 h | 78-92 | Industrial kg | High purity, scalable, white crystalline |
| N-Bromosuccinimide (NBS) | NBS, dichloromethane, 45-50 °C, 2-5 h | 82-84 | Lab scale | Controlled radical bromination, purification needed |
| Alkali Metal Bromate + NaHSO3 | NaBrO3 in water, NaHSO3, organic solvent, 5-40 °C | ~93 (monobromo) | Lab scale | Selective monobromination, adaptable |
Notes on Purification and Product Quality
- The product is typically isolated as white crystalline solids.
- Purification involves phase separation, washing with water, concentration, cooling to induce crystallization, filtration, washing with hexane, and drying.
- The dibromomethyl derivative is obtained with high selectivity, with impurity levels (e.g., 4,4-dibromomethyl isomers) below 0.2%.
- Storage under inert atmosphere (nitrogen or argon) at 2-8 °C is recommended to preserve product integrity.
Research Findings and Industrial Relevance
- The described bromination methods are well-documented in patents and chemical literature, highlighting their reproducibility and efficiency.
- The alkali metal bromate/HBr method is favored industrially due to its scalability and high yield.
- NBS bromination is preferred for laboratory synthesis due to operational simplicity and reagent availability.
- Control of reaction temperature and reagent addition rate is critical to avoid overbromination or side reactions.
- The compound serves as a key intermediate in organic synthesis, pharmaceuticals, and materials science.
Q & A
Q. What synthetic methodologies are effective for preparing 4'-(dibromomethyl)-[1,1'-biphenyl]-4-carbonitrile?
The compound can be synthesized via nucleophilic substitution of a bromomethyl precursor. For example, 4'-bromomethyl-[1,1'-biphenyl]-4-carbonitrile (a structural analog) reacts with amines in THF under mild conditions to introduce functional groups . Adapting this approach, dibromination could be achieved using excess PBr₃ or HBr in a controlled environment. Post-synthesis, purification via flash chromatography (DCM/hexane gradients) or recrystallization (ethanol/THF) is recommended . Key characterization tools include ¹H NMR (e.g., δ 7.55–7.8 ppm for aromatic protons) and HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase) .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. Newcrom R1 columns are effective for biphenylcarbonitrile derivatives .
- Spectroscopy : ¹H NMR should show distinct peaks for the dibromomethyl group (e.g., δ ~4.5–5.0 ppm for -CHBr₂) and aromatic protons. Compare with analogs like 4'-bromo-[1,1'-biphenyl]-4-carbonitrile (δ 7.65 ppm for biphenyl protons) .
- Mass Spectrometry : Confirm molecular weight (expected ~355 g/mol for C₁₄H₁₀Br₂N) via ESI-MS or MALDI-TOF.
Q. What are the critical physical properties relevant to handling and storage?
- Melting Point : Analogous brominated biphenylcarbonitriles (e.g., 4'-bromo derivative) melt at 155–155.5°C .
- Solubility : Likely insoluble in water but soluble in polar aprotic solvents (THF, DCM) based on structural analogs .
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent bromine loss or hydrolysis.
Advanced Research Questions
Q. How does the dibromomethyl group influence electronic coupling in molecular conductance studies?
Asymmetric biphenyl derivatives (e.g., 4'-mercapto-[1,1'-biphenyl]-4-carbonitrile ) exhibit high conductance due to coherent electron transport across the molecule, which is not merely additive of individual group properties. The dibromomethyl group may introduce steric and electronic effects, altering contact geometry in break junction experiments (MCBJ/STM-BJ). Symmetry-breaking substituents can lead to slight I–V curve asymmetries .
Q. What contradictions exist in experimental data for similar halogenated biphenylcarbonitriles?
Studies on 4'-mercapto-[1,1'-biphenyl]-4-carbonitrile reveal discrepancies in contact formation between dry MCBJ and STM-BJ setups, possibly due to solvent effects or electrode material differences. For dibromomethyl analogs, inconsistent conductance values may arise from varying Br–electrode interactions .
Q. Can this compound serve as a precursor for catalytic dearomatization or cross-coupling reactions?
Yes. Brominated biphenyls are precursors in Pd/Ni-catalyzed cross-coupling (e.g., Kumada, Suzuki). The dibromomethyl group enables dual functionalization: one Br site could undergo coupling (e.g., with aryl boronic acids), while the other remains for further modification. For dearomatization, oxidative conditions (NOPF₆) convert biphenyls to cyclohexene derivatives, as seen in related systems .
Q. What role might this compound play in liquid crystal or mesophase design?
Nonyl/alkyl-substituted biphenylcarbonitriles (e.g., 4'-nonyl-[1,1'-biphenyl]-4-carbonitrile ) form nematic phases with melting points ~313–322 K. The dibromomethyl group could enhance polarizability and phase stability. Study phase transitions via differential scanning calorimetry (DSC) and compare entropy changes (ΔSₜᵣₛ ~3.7 J/mol·K for nonyl analogs) .
Q. How can computational methods predict its reactivity in multi-step syntheses?
DFT calculations (e.g., B3LYP/6-31G*) can model bromine’s electron-withdrawing effects on reaction sites. For example, the nitrile group directs electrophilic substitution to the para position, while bromine activates the biphenyl core for nucleophilic attacks. Compare with 4'-hydroxy-1,2,3,4-tetrahydro-[1,1'-biphenyl]-4-carbonitrile to predict dearomatization pathways .
Methodological Considerations
- Contradiction Resolution : Replicate experiments across multiple setups (e.g., MCBJ vs. STM-BJ) to isolate solvent/electrode effects .
- Advanced Characterization : Use X-ray crystallography (if crystals form) or in-situ FTIR to track bromine stability during reactions.
- Safety Protocols : Handle brominated compounds in fume hoods; assess toxicity via Ames testing for biological applications.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
